molecular formula C10H14ClNO3S B13605615 methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride

methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride

Cat. No.: B13605615
M. Wt: 263.74 g/mol
InChI Key: OGBRVBYBPIXSLB-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride is a heterocyclic compound featuring a fused thiophene-pyran core. Its structure includes a methyl carboxylate group at position 2 and an aminomethyl substituent at position 4, with the hydrochloride salt enhancing solubility and stability.

Properties

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

methyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H13NO3S.ClH/c1-13-10(12)9-4-6-7(5-11)14-3-2-8(6)15-9;/h4,7H,2-3,5,11H2,1H3;1H

InChI Key

OGBRVBYBPIXSLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCOC2CN.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 4-(Aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate Hydrochloride

General Synthetic Strategy

The synthesis of methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride typically involves:

  • Construction of the thieno[3,2-c]pyran heterocyclic ring system.
  • Introduction of the aminomethyl substituent at the 4-position.
  • Esterification to form the methyl carboxylate.
  • Conversion to the hydrochloride salt for enhanced stability.

Key Synthetic Steps

Formation of the Thieno[3,2-c]pyran Core

The thieno[3,2-c]pyran ring is generally synthesized via cyclization reactions involving thiophene derivatives and appropriate oxygen-containing reagents. Common methods include:

  • Cyclocondensation of 2-mercaptopyran precursors with aldehydes or ketones.
  • Intramolecular cyclization using sulfur-containing nucleophiles and oxygen electrophiles.

While specific protocols for this exact compound are limited in open literature, analogues suggest that the thieno[3,2-c]pyran core is accessible through such heterocyclic ring-forming strategies.

Introduction of the Aminomethyl Group at the 4-Position

The aminomethyl substituent can be introduced via:

  • Nucleophilic substitution or reductive amination at a 4-position halomethyl intermediate.
  • Direct amination of a 4-formyl or 4-hydroxymethyl precursor followed by reduction.

This step often involves the use of amines and reducing agents under controlled conditions to ensure selective substitution without ring degradation.

Esterification to Form the Methyl Carboxylate

The carboxylate methyl ester is typically formed by:

  • Esterification of the corresponding carboxylic acid using methanol in the presence of acid catalysts such as sulfuric acid or via acid chlorides with methanol.
  • Alternatively, methylation using diazomethane or methyl iodide under basic conditions.

This step ensures the carboxyl group is converted to the methyl ester, improving compound solubility and stability.

Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt is achieved by:

  • Treatment of the free base compound with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
  • Isolation of the hydrochloride salt by precipitation or crystallization.

This step enhances the compound's handling properties and pharmaceutical applicability.

Detailed Example Preparation Protocol

While direct published procedures for methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride are scarce, related synthetic methods from heterocyclic chemistry and patent literature provide a blueprint:

Step Reagents/Conditions Description Yield/Notes
1. Cyclization Thiophene derivative + appropriate aldehyde/ketone, acid/base catalyst Formation of thieno[3,2-c]pyran ring Moderate to good yield
2. Aminomethylation 4-position halomethyl intermediate + ammonia or amine, reductive amination (e.g., NaBH4) Introduction of aminomethyl group Controlled to avoid side reactions
3. Esterification Carboxylic acid intermediate + methanol, acid catalyst (H2SO4) or acid chloride + MeOH Formation of methyl ester High yield, standard esterification
4. Salt formation Free base + HCl in ethanol or ether Formation of hydrochloride salt High purity crystalline product

This sequence aligns with general heterocyclic synthesis practices and is supported by analogous compound preparations.

Analytical and Purification Techniques

  • Purification : Silica gel chromatography using hexane/ethyl acetate mixtures or recrystallization from suitable solvents is standard to isolate pure compound.
  • Characterization : 1H NMR, 13C NMR, and mass spectrometry confirm structure and purity.
  • Salt Confirmation : Hydrochloride salt formation is verified by acid-base titration and melting point analysis.

Summary Table of Preparation Method Features

Feature Description
Core synthesis Cyclization of thiophene-based precursors
Aminomethylation Reductive amination or substitution at 4-position
Esterification Acid-catalyzed methyl ester formation
Salt formation Reaction with hydrochloric acid
Purification Chromatography and recrystallization
Characterization NMR, MS, melting point

Chemical Reactions Analysis

Types of Reactions

Methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth .

Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s thieno[3,2-c]pyran core differentiates it from related scaffolds:

  • Thieno[3,2-c]pyridines: Found in clopidogrel intermediates (e.g., methyl-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate hydrochloride), these feature a pyridine ring instead of pyran. The pyridine’s aromaticity confers distinct electronic properties, influencing binding to biological targets like ADP receptors .
  • Furan-Pyran Fused Systems: Compounds like 7-methyl-2,2-diphenyl-2,3-dihydro-4H,9H-furo[3,2-c]pyrano[3,4-e]pyran-4,9-dione (8i) exhibit higher melting points (185–187°C) due to rigid fused rings, contrasting with the target compound’s likely lower melting point from its flexible aminomethyl group .

Substituent Effects

Compound Substituents Key Properties Biological Activity
Target Compound 2-methyl carboxylate, 4-aminomethyl (hydrochloride) High solubility (HCl salt), potential amphoteric behavior Not directly tested; analogs suggest antiplatelet potential
Clopidogrel Intermediate () 2-chlorophenyl, methyl acetate Bulky aryl group enhances receptor affinity Antiplatelet activity via P2Y12 inhibition
2-Amino-thieno[3,2-c]pyran-3-carboxylate () 2-amino, 3-carboxylate Lower molecular weight (173.22), neutral form Unreported; structural similarity to enzyme inhibitors
Compound C1 () Thieno-tetrahydropridine core Optimized substituent arrangement Superior antiplatelet activity vs. ticlopidine

Physicochemical Properties

  • Melting Points : Furan-pyran analogs (e.g., 8i: 185–187°C) exhibit higher melting points due to planar fused rings, whereas the target’s hydrochloride salt may show moderate melting points influenced by ionic interactions .
  • Solubility : The hydrochloride salt form likely improves aqueous solubility compared to neutral esters (e.g., clopidogrel intermediates) or Boc-protected analogs (e.g., ) .
  • Synthetic Complexity: The aminomethyl group introduces challenges in regioselective synthesis compared to simpler halogenated analogs (e.g., 8k with 4-fluorophenyl substituents) .

Pharmacological Implications

  • Antiplatelet Potential: While the target compound lacks direct activity data, structurally related thieno-pyridines (e.g., clopidogrel) and thieno-tetrahydropridines (e.g., C1) demonstrate potent ADP receptor antagonism . The aminomethyl group may enhance hydrogen bonding with targets, though absence of bulky aryl groups (as in clopidogrel) could reduce potency.

Biological Activity

Methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride (CAS No. 2751614-67-0) is a compound of interest due to its unique thieno[3,2-c]pyran structure, which has been associated with various biological activities. This article provides a detailed overview of its biological activity based on recent research findings, including in vitro studies and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H14ClNO3S
  • Molecular Weight : 251.74 g/mol
  • CAS Number : 2751614-67-0

The compound features a thieno[3,2-c]pyran ring system combined with an aminomethyl side group and a carboxylate moiety, which contributes to its biological properties.

The biological activity of methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride is believed to involve several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential cellular enzymes.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor of specific protein kinases involved in cancer progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride against a range of pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans128 µg/mL

The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies were conducted on human cancer cell lines including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer). The findings are presented in Table 2.

Cell LineIC50 (µg/mL)Selectivity Index
MCF-74.3 ± 0.1119.3
MDA-MB-2318.5 ± 0.203.7
HeLa10.0 ± 0.30N/A

The most notable cytotoxic effects were observed in the MCF-7 cell line, indicating potential for targeted breast cancer therapies.

Case Studies

  • Cytotoxicity Evaluation : A study published in Cancer Letters assessed the cytotoxic effects of various thieno[3,2-c]pyran derivatives, including methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride. The results indicated that this compound significantly inhibited cell proliferation in cultured tumor cells while exhibiting low toxicity towards normal cells .
  • Structure-Activity Relationship (SAR) : Research focused on the structural modifications of thieno[3,2-c]pyran derivatives revealed that specific substitutions enhance biological activity. Methylation at the carboxylate position was found to improve both antimicrobial and anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride?

  • Methodology :

  • The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, cyclization of thiophene derivatives with aminomethyl groups under acidic conditions can yield the thieno[3,2-c]pyran scaffold. Subsequent esterification and hydrochloride salt formation are critical steps .
  • Key parameters include temperature control (e.g., room temperature for cyclization), pH adjustment for crystallization, and catalysts like acetyl chloride to drive ring closure .
  • Analytical validation : Use TLC to monitor reaction progress and NMR spectroscopy for structural confirmation .

Q. How can purity and structural integrity be ensured during synthesis?

  • Methodology :

  • Purification techniques include silica gel chromatography and recrystallization from polar solvents (e.g., ethyl acetate/hexane mixtures) .
  • Purity assessment requires HPLC with UV detection (≥97% purity threshold) and mass spectrometry for molecular weight confirmation .
  • Critical step : Solvent selection for crystallization impacts yield and polymorph formation. For example, acetonitrile is effective for stabilizing the hydrochloride salt .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the thieno-pyran ring (δ 2.5–4.5 ppm for pyran protons, δ 6.8–7.2 ppm for thiophene protons) and the aminomethyl group (δ 3.1–3.5 ppm) .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N–H stretch at ~3300 cm⁻¹ for the amine hydrochloride) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the fused ring system .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s bioactivity and stability?

  • Methodology :

  • QSAR modeling : Correlate structural features (e.g., electron density of the thiophene ring) with biological targets (e.g., enzyme inhibition) .
  • Molecular dynamics simulations : Assess solubility in aqueous buffers and stability under physiological pH (e.g., protonation states of the amine group) .
  • In silico docking : Predict binding affinities to receptors like GPCRs or ion channels using software such as AutoDock Vina .

Q. What strategies resolve contradictions in experimental data (e.g., NMR vs. X-ray structures)?

  • Methodology :

  • Comparative analysis : If NMR suggests conformational flexibility (e.g., amine group rotation), cross-validate with X-ray data to identify dominant conformers .
  • Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that may explain discrepancies between solution and solid-state structures .
  • Statistical validation : Use principal component analysis (PCA) on spectral datasets to identify outliers or systematic errors .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC. Key degradation products may include hydrolyzed ester or oxidized thiophene derivatives .
  • Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis spectroscopy to detect chromophore decomposition .

Key Research Challenges

  • Stereochemical control : The thieno-pyran ring system’s fused bicyclic structure complicates enantioselective synthesis. Chiral catalysts (e.g., BINOL-phosphoric acids) may improve stereochemical outcomes .
  • Bioactivity profiling : Prioritize assays (e.g., kinase inhibition, cytotoxicity) based on structural analogs with known mechanisms .

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